molecular formula C16H16BrClO3 B5161332 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5161332
M. Wt: 371.7 g/mol
InChI Key: RGJRBKNTFOJIMC-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is a complex organic compound that belongs to the class of polyhalo substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and ethoxyphenoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with bromine and chlorine. One common method involves the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The ethoxyphenoxy group is then attached through a nucleophilic substitution reaction, using reagents such as phenol and aluminium chloride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Phenol and Aluminium Chloride: For nucleophilic substitution reactions.

    Arylboronic Acids: For Suzuki coupling reactions.

    Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield biphenyl derivatives, while nucleophilic substitution reactions can produce various substituted benzene compounds.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: The compound may be used in the synthesis of pharmaceutical agents and in drug discovery research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to yield the final product. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical properties and reactivity. This makes it valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRBKNTFOJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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